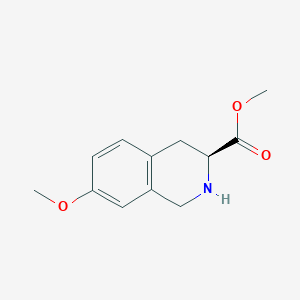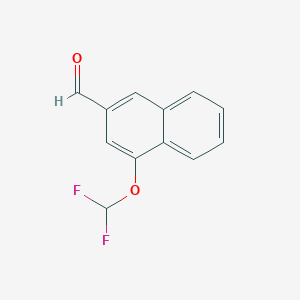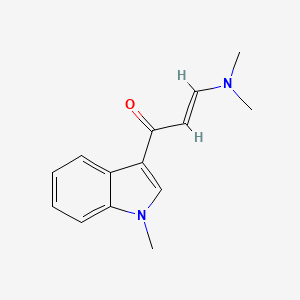
tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de 2-aminopirrolidina-1-carboxilato de terc-butilo: es un compuesto químico con la fórmula molecular C9H19ClN2O2 y un peso molecular de 222,71 g/mol . Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, y se utiliza comúnmente en la síntesis orgánica y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de 2-aminopirrolidina-1-carboxilato de terc-butilo normalmente implica la reacción de 2-aminopirrolidina-1-carboxilato de terc-butilo con ácido clorhídrico. El grupo terc-butilo se introduce para proteger el grupo amino durante el proceso de reacción. La reacción se lleva a cabo normalmente en un disolvente orgánico como diclorometano o tetrahidrofurano en condiciones controladas de temperatura .
Métodos de producción industrial: La producción industrial de clorhidrato de 2-aminopirrolidina-1-carboxilato de terc-butilo sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para garantizar la consistencia y la calidad del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de 2-aminopirrolidina-1-carboxilato de terc-butilo experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila donde el grupo terc-butilo puede ser reemplazado por otros grupos funcionales.
Reacciones de reducción: El compuesto puede reducirse para formar diferentes derivados, dependiendo de los agentes reductores utilizados.
Reacciones de oxidación: La oxidación del compuesto puede dar lugar a la formación de diversos productos oxidados.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos como aminas y tioles. Las reacciones se llevan a cabo normalmente en disolventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.
Reacciones de reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Reacciones de oxidación: Se utilizan agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas o básicas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados de terc-butilo, mientras que las reacciones de reducción pueden producir derivados de amina .
Aplicaciones en investigación científica
Química: En química, el clorhidrato de 2-aminopirrolidina-1-carboxilato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Se emplea a menudo en el desarrollo de nuevas metodologías sintéticas y en el estudio de mecanismos de reacción .
Biología: En la investigación biológica, el compuesto se utiliza para estudiar las relaciones estructura-actividad de los derivados de la pirrolidina. Sirve como compuesto modelo para investigar la actividad biológica de moléculas relacionadas .
Medicina: En la química médica, el clorhidrato de 2-aminopirrolidina-1-carboxilato de terc-butilo se explora por sus posibles aplicaciones terapéuticas. Se utiliza en el diseño y síntesis de nuevos candidatos a fármacos dirigidos a diversas enfermedades .
Industria: En el sector industrial, el compuesto se utiliza en la producción de productos farmacéuticos y agroquímicos. Sirve como intermedio en la síntesis de principios farmacéuticos activos (API) y otros compuestos bioactivos .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, the compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound for investigating the biological activity of related molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting various diseases .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-aminopirrolidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como ligando, uniéndose a receptores o enzimas y modulando su actividad. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y de la estructura del compuesto .
Comparación Con Compuestos Similares
Compuestos similares:
- 2-(metilcarbamoyl)pirrolidina-1-carboxilato de terc-butilo
- 1-terc-butilo 2-metil (2R,4S)-4-aminopirrolidina-1,2-dicarboxilato
- 4-(2-etoxi-2-oxoetilidén)piperidina-1-carboxilato de terc-butilo
- 1-Boc-3-piperidona
Comparación: El clorhidrato de 2-aminopirrolidina-1-carboxilato de terc-butilo es único debido a su estructura y grupos funcionales específicos. En comparación con compuestos similares, ofrece una reactividad y una estabilidad distintas, lo que lo hace valioso en diversas aplicaciones sintéticas y de investigación. Su grupo terc-butilo proporciona protección estérica, lo que aumenta su estabilidad y selectividad en las reacciones .
Propiedades
Fórmula molecular |
C9H19ClN2O2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
tert-butyl 2-aminopyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-5-7(11)10;/h7H,4-6,10H2,1-3H3;1H |
Clave InChI |
HNGHSQYLDFIIOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)






